molecular formula C22H19N3OS B2841589 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242981-07-2

2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2841589
CAS No.: 1242981-07-2
M. Wt: 373.47
InChI Key: IWQARGFMURLOEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives are a class of heterocyclic compounds recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and receptor modulation properties . The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one features a thieno[3,2-d]pyrimidin-4(3H)-one core substituted at position 2 with a 3,4-dihydroisoquinoline moiety and at position 7 with a 2-methylphenyl group. These substituents are hypothesized to enhance binding affinity to biological targets such as kinases or G-protein-coupled receptors (GPCRs) .

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-(2-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-14-6-2-5-9-17(14)18-13-27-20-19(18)23-22(24-21(20)26)25-11-10-15-7-3-4-8-16(15)12-25/h2-9,13H,10-12H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQARGFMURLOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC3=C2N=C(NC3=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves a multi-step process. Starting with thieno[3,2-d]pyrimidine, which is subjected to conditions that facilitate the addition of the 2-methylphenyl and 3,4-dihydroisoquinolin-2(1H)-yl groups. Key reagents might include organometallics and heterocyclic intermediates, and reactions are often carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and efficiency. Using batch or continuous-flow reactors, the process often employs catalysts to enhance reaction rates. Solvents like dichloromethane or tetrahydrofuran may be used, and conditions are controlled to maintain high purity and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thieno[3,2-d]pyrimidin-4-one core enables electrophilic aromatic substitution at electron-deficient positions. For example:

  • Halogenation : Chlorination/bromination at the C5 or C6 positions using reagents like N-chlorosuccinimide (NCS) or bromine in acetic acid.

  • Amino Substitution : Reaction with amines (e.g., methylamine) under basic conditions to replace leaving groups such as halides .

Oxidation Reactions

The sulfur atom in the thiophene ring is susceptible to oxidation:

  • S-Oxidation : Using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yields sulfoxide or sulfone derivatives.

  • Aromatic Ring Oxidation : Controlled oxidation of methylphenyl groups to carboxylic acids using KMnO₄.

Reduction Reactions

  • Nitrile Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitriles to amines .

  • Ketone Reduction : Sodium borohydride (NaBH₄) reduces carbonyl groups to alcohols in non-aqueous solvents.

Common Reagents and Conditions

Reaction TypeReagents/ConditionsTypical YieldReference
Halogenation NBS (N-bromosuccinimide), DMF, 80°C65–75%
S-Oxidation H₂O₂ (30%), CH₃COOH, RT50–60%
Nucleophilic Substitution K₂CO₃, DMF, 100°C70–85%
Catalytic Hydrogenation H₂ (1 atm), 10% Pd/C, EtOH90–95%

Functionalized Derivatives

Starting MaterialReactionProductApplication
Parent compoundBromination at C55-Bromo-thienopyrimidineAnticancer screening
Parent compoundS-OxidationThienopyrimidine sulfoneAntibacterial agents
Methylphenyl derivativeKMnO₄ oxidation7-(Carboxyphenyl)thienopyrimidineSolubility modulation

Pharmacologically Active Derivatives

  • Piperidine-substituted analogs : Synthesized via nucleophilic substitution with piperidine-3-carboxamide, showing enhanced antitubercular activity (MIC: 0.5 µg/mL).

  • Dihydroisoquinoline-modified analogs : Exhibit dual inhibition of CYP450 enzymes and bacterial oxidases .

Mechanistic Insights

  • Electrophilic Aromatic Substitution : Directed by electron-withdrawing groups (e.g., pyrimidinone), favoring para/ortho positions on the phenyl ring .

  • Steric Effects : Bulky dihydroisoquinoline groups hinder reactions at proximal sites, necessitating high-temperature conditions.

Stability and Reactivity

  • pH Sensitivity : Degrades under strongly acidic (pH < 2) or alkaline (pH > 10) conditions via ring-opening.

  • Thermal Stability : Stable up to 200°C, but decomposes above 250°C, forming aromatic amines and sulfur oxides.

Scientific Research Applications

Parkinson's Disease Treatment

Research indicates that derivatives of 3,4-dihydroisoquinoline compounds, including the compound , act as positive allosteric modulators of dopamine receptors, specifically the D1 receptor. This modulation can enhance dopaminergic signaling, which is crucial for alleviating symptoms associated with Parkinson's disease. The compound may improve motor functions and cognitive impairments linked to this neurodegenerative disorder .

Schizophrenia and Cognitive Impairment

The allosteric modulation properties also suggest potential applications in treating schizophrenia. By enhancing dopamine receptor activity, the compound could mitigate negative symptoms and cognitive deficits commonly observed in patients suffering from this condition .

Alzheimer's Disease

Emerging studies propose that similar compounds could play a role in treating Alzheimer's disease by targeting cognitive impairment through modulation of neurotransmitter systems .

Antiproliferative Activity

Recent investigations have highlighted the antiproliferative properties of thienopyrimidine derivatives against various cancer cell lines. The compound shows promise in inhibiting cell growth and inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the thieno[3,2-d]pyrimidine scaffold can significantly influence biological activity. Variations in substituents can enhance selectivity and potency against targeted receptors or enzymes .

Toxicity and Safety Profile

Preliminary toxicity studies are crucial for assessing the safety profile of this compound. Ongoing research aims to establish a comprehensive understanding of its pharmacokinetics and pharmacodynamics to ensure safe therapeutic use .

Summary Table of Applications

Application AreaPotential BenefitsMechanism of Action
Parkinson's DiseaseImproved motor function and cognitive abilitiesPositive allosteric modulation of D1 receptors
SchizophreniaReduction in negative symptoms and cognitive deficitsEnhancement of dopaminergic signaling
Alzheimer's DiseaseAlleviation of cognitive impairmentModulation of neurotransmitter systems
Cancer TreatmentInhibition of cell growth and induction of apoptosisInhibition of specific kinases/pathways

Mechanism of Action

The compound's effects are mediated through interactions with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core may interact with nucleotide-binding sites, influencing cellular pathways. Detailed mechanistic studies often reveal how it modulates activity at the molecular level, affecting processes like cell division or signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological profile of thienopyrimidinones is highly dependent on substituents at positions 2 and 5. Below is a comparative analysis of structurally related compounds:

Compound Name Substituent at Position 2 Substituent at Position 7 Key Properties/Activities Reference
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one 3,4-Dihydroisoquinoline 2-Methylphenyl Hypothesized kinase/receptor modulation
7-(2-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one None (unsubstituted) 2-Methylphenyl Base scaffold; limited activity
2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12) 3-Methoxyphenyl 3-Methoxyphenyl Anticancer (EGFR/VEGFR-2 inhibition)
7-(4-Fluorophenyl)-2-(4-cyclohexylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one 4-Cyclohexylpiperazine 4-Fluorophenyl GPCR modulation (e.g., mGluR1)
7-Phenyl-3-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidin-4(3H)-one 3-(Trifluoromethyl)benzyl Phenyl Antimicrobial activity

Key Observations :

  • The 3,4-dihydroisoquinoline group in the target compound may enhance receptor binding compared to simpler substituents like methoxyphenyl or piperazine .
Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted)
Target Compound 373.48 Not reported Low (lipophilic groups)
2,6-Bis(3-hydroxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (3b) 342.38 303–304 Moderate (polar -OH)
7-(4-Chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one 436.96 Not reported Low

Notes:

  • The target compound’s 3,4-dihydroisoquinoline and 2-methylphenyl groups likely reduce solubility compared to hydroxylated analogs (e.g., 3b) .

Biological Activity

The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS Number: 1242981-07-2) is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₂OS
  • Molecular Weight : 373.5 g/mol
  • Structural Features : The compound features a thieno[3,2-d]pyrimidine core fused with a dihydroisoquinoline moiety, which is known for contributing to various biological activities.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as a therapeutic agent in various diseases. Key areas of research include:

  • Antitumor Activity
    • Research indicates that derivatives of isoquinoline compounds exhibit significant antitumor effects. For instance, related compounds targeting protein arginine methyltransferase 5 (PRMT5) have shown promising results with IC₅₀ values in the nanomolar range (e.g., 8.5 nM for specific derivatives) and demonstrated anti-proliferative effects in leukemia cell lines such as MV4-11 .
  • Neuroprotective Effects
    • Compounds similar to this compound have been explored for their neuroprotective properties. They may provide benefits in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's due to their ability to modulate neurotransmitter systems and exert antioxidant effects .
  • Antimicrobial Activity
    • Some studies have highlighted the antimicrobial properties of related isoquinoline derivatives against various pathogens, suggesting a potential application in treating infections . The structural similarity to known bioactive compounds indicates that this compound could exhibit similar activity.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several pathways have been proposed:

  • Inhibition of Protein Methyltransferases : The compound may inhibit PRMT5, leading to altered gene expression and reduced proliferation of cancer cells.
  • Modulation of Neurotransmitter Systems : By affecting dopamine and serotonin pathways, it may help alleviate symptoms associated with neurodegenerative disorders.
  • Antifungal Mechanisms : Similar compounds have shown efficacy against phytopathogenic fungi by disrupting cellular functions.

Case Studies and Experimental Findings

Several studies have provided insights into the biological activity of this compound:

StudyFindings
Compound 46 showed potent PRMT5 inhibition (IC₅₀ = 8.5 nM) and anti-proliferative activity in MV4-11 cells (GI₅₀ = 18 nM).
Related compounds identified as selective human D1 positive allosteric modulators demonstrated minimal agonist activity but significant modulation potential.
Isoquinoline derivatives exhibited varying degrees of antifungal activity against multiple strains, indicating broad-spectrum potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.